3-(Pyridin-4-yl)thiomorpholine is a chemical compound with the molecular formula and a molecular weight of 180.27 g/mol. This compound has garnered attention in various fields of research due to its potential applications in medicinal chemistry and organic synthesis. The compound features a thiomorpholine ring substituted with a pyridine moiety, which contributes to its unique chemical properties and biological activities.
3-(Pyridin-4-yl)thiomorpholine is classified under heterocyclic compounds, specifically those containing nitrogen and sulfur in their structure. It is often studied for its role as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. The compound can be sourced from chemical suppliers or synthesized in laboratory settings through various synthetic routes.
The synthesis of 3-(Pyridin-4-yl)thiomorpholine can be achieved through multiple methods:
The molecular structure of 3-(Pyridin-4-yl)thiomorpholine can be described using several structural representations:
InChI=1S/C9H12N2S/c1-3-10-4-2-8(1)9-7-12-6-5-11-9/h1-4,9,11H,5-7H2/t9-/m0/s1
GZTUAMPYXHYEEV-VIFPVBQESA-N
C1CSCC(N1)C2=CC=NC=C2
These representations illustrate the arrangement of atoms within the molecule, highlighting the presence of both nitrogen and sulfur atoms within a cyclic structure.
3-(Pyridin-4-yl)thiomorpholine participates in various chemical reactions that enhance its utility in synthetic chemistry:
The mechanism of action for 3-(Pyridin-4-yl)thiomorpholine is primarily explored in biological contexts where it exhibits potential pharmacological effects:
The physical and chemical properties of 3-(Pyridin-4-yl)thiomorpholine are critical for its application:
These properties are essential for predicting behavior during synthesis and application in biological systems.
3-(Pyridin-4-yl)thiomorpholine finds applications across several scientific domains:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1